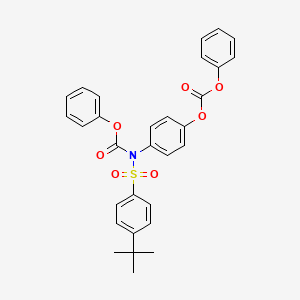
Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a useful research compound. Its molecular formula is C30H27NO7S and its molecular weight is 545.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, identified by its CAS number 159856-01-6, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO4S, with a molecular weight of 361.46 g/mol. The structure features a sulfonamide linkage, which is often associated with various biological activities, including enzyme inhibition and anti-inflammatory effects.
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease. These enzymes are involved in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
- Anti-inflammatory Properties : The sulfonamide group may play a role in modulating inflammatory pathways, potentially reducing cytokine production in response to neurotoxic stimuli .
2. Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptides . This suggests potential applications in treating neurodegenerative disorders.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models .
Case Study 1: Neuroprotection Against Amyloid-Beta
A study investigated the protective effects of a structurally similar compound on astrocytes exposed to amyloid-beta 1-42. The results indicated a significant reduction in cell death and inflammatory markers (TNF-α and IL-6), highlighting the compound's potential for neuroprotection .
Case Study 2: Enzyme Inhibition Profile
In another study, a related compound was tested for its ability to inhibit β-secretase. The results showed an IC50 value of 15.4 nM, indicating potent inhibitory activity that could be beneficial in reducing amyloid plaque formation in Alzheimer's disease models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO4S |
| Molecular Weight | 361.46 g/mol |
| CAS Number | 159856-01-6 |
| Potential Applications | Neuroprotection, Anti-inflammatory |
| Biological Activity | Effect Observed |
|---|---|
| Enzyme Inhibition | Moderate to High |
| Neuroprotection | Significant |
| Antioxidant Activity | Moderate |
特性
IUPAC Name |
[4-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO7S/c1-30(2,3)22-14-20-27(21-15-22)39(34,35)31(28(32)36-24-10-6-4-7-11-24)23-16-18-26(19-17-23)38-29(33)37-25-12-8-5-9-13-25/h4-21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZRIDHQMNOBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













